6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group, a chlorine atom, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide typically involves a multi-step process. One common route includes the following steps:
Formation of the imidazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the pyridine ring:
Coupling of the imidazole and pyridine derivatives: This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts to form the final amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles such as alkyl or aryl groups.
Scientific Research Applications
6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound can be used as a probe to study enzyme mechanisms or receptor-ligand interactions.
Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can coordinate with metal ions or participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[2-methyl-1-(1H-imidazol-2-yl)propyl]pyridine-3-carboxamide: Lacks the methyl group on the imidazole ring.
6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)ethyl]pyridine-3-carboxamide: Has an ethyl group instead of a propyl group.
Uniqueness
The presence of the methyl group on the imidazole ring and the propyl chain in 6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide provides unique steric and electronic properties that can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-chloro-N-[2-methyl-1-(1-methylimidazol-2-yl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-9(2)12(13-16-6-7-19(13)3)18-14(20)10-4-5-11(15)17-8-10/h4-9,12H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIARURCRDZZSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=CN1C)NC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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